molecular formula C12H14 B14393932 (1S)-1-Methyl-4-methylidene-1,2,3,4-tetrahydronaphthalene CAS No. 87946-03-0

(1S)-1-Methyl-4-methylidene-1,2,3,4-tetrahydronaphthalene

Cat. No.: B14393932
CAS No.: 87946-03-0
M. Wt: 158.24 g/mol
InChI Key: WTPNOCYHOZTSNK-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-Methyl-4-methylidene-1,2,3,4-tetrahydronaphthalene is an organic compound with a unique structure that includes a tetrahydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Methyl-4-methylidene-1,2,3,4-tetrahydronaphthalene typically involves several steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by methylation and dehydrogenation steps to introduce the methyl and methylidene groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Methyl-4-methylidene-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove double bonds or reduce other functional groups.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes.

Scientific Research Applications

(1S)-1-Methyl-4-methylidene-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the synthesis of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which (1S)-1-Methyl-4-methylidene-1,2,3,4-tetrahydronaphthalene exerts its effects involves its interaction with molecular targets in biological systems. This could include binding to specific receptors or enzymes, thereby modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-methylidene-1,2,3,4-tetrahydronaphthalene: Lacks the (1S) stereochemistry.

    Tetrahydronaphthalene: Lacks the methyl and methylidene groups.

Uniqueness

The unique stereochemistry and functional groups of (1S)-1-Methyl-4-methylidene-1,2,3,4-tetrahydronaphthalene confer specific chemical and biological properties that distinguish it from similar compounds. This makes it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

87946-03-0

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

(1S)-1-methyl-4-methylidene-2,3-dihydro-1H-naphthalene

InChI

InChI=1S/C12H14/c1-9-7-8-10(2)12-6-4-3-5-11(9)12/h3-6,10H,1,7-8H2,2H3/t10-/m0/s1

InChI Key

WTPNOCYHOZTSNK-JTQLQIEISA-N

Isomeric SMILES

C[C@H]1CCC(=C)C2=CC=CC=C12

Canonical SMILES

CC1CCC(=C)C2=CC=CC=C12

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.